molecular formula C18H22ClNO2S B4582667 4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide

4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide

Cat. No. B4582667
M. Wt: 351.9 g/mol
InChI Key: CIVJGGGBOYVNES-UHFFFAOYSA-N
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Description

4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide, also known as BCE, is a chemical compound that has gained attention in scientific research for its potential use as a pharmacological tool. BCE is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in its ability to modulate biological systems.

Scientific Research Applications

Structural Characteristics and Medicinal Potential

The study of sulfonamide derivatives, including those related to 4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide, reveals their structural stabilization through extensive intra- and intermolecular hydrogen bonds. These compounds have shown potential in medicinal applications due to their novel structural features, which contribute to their biological activity (Siddiqui et al., 2008).

Biological Screening and Enzyme Inhibition

Further research into N-dimethylphenyl substituted derivatives of benzenesulfonamides, closely related to the compound , demonstrated their moderate to good activities against Gram-negative and Gram-positive bacteria. These studies also revealed their potential as enzyme inhibitors for lipoxygenase and chymotrypsin, indicating a broad spectrum of biological activity (Aziz‐ur‐Rehman et al., 2014).

Antioxidant Properties and Molecular Docking

A novel class of sulfonamide derivatives exhibited significant enzyme inhibition against AChE and BChE enzymes, alongside notable antioxidant potential. Molecular docking studies have further supported these findings, indicating the compound's utility in exploring therapeutic agents against oxidative stress-related diseases (Kausar et al., 2019).

Inhibitory Effects on Carbonic Anhydrase

Another study on 4-(2-substituted hydrazinyl)benzenesulfonamides, which are structurally similar to the subject compound, has shown potent inhibitory effects on carbonic anhydrase isoenzymes. These findings underscore the compound's relevance in the development of inhibitors for managing conditions associated with the dysregulation of carbonic anhydrase activity (Gul et al., 2016).

Synthetic Applications and Chemical Interactions

The synthetic flexibility of benzenesulfonamide as a functional group has been highlighted through various chemical reactions, showcasing its role as a powerful Directed Metalation Group (DMG). This underscores the compound's utility in organic synthesis, enabling the creation of complex molecules for further scientific exploration (Familoni, 2002).

properties

IUPAC Name

4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2S/c1-2-3-4-15-7-11-18(12-8-15)23(21,22)20-14-13-16-5-9-17(19)10-6-16/h5-12,20H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVJGGGBOYVNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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